molecular formula C16H11N3S2 B11089870 4-(naphthalen-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

4-(naphthalen-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11089870
M. Wt: 309.4 g/mol
InChI Key: ZUJJJDSBRBEHBQ-UHFFFAOYSA-N
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Description

4-(1-NAPHTHYL)-5-(2-THIENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a naphthyl group, a thienyl group, and a triazole ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study in various scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-NAPHTHYL)-5-(2-THIENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-naphthylamine with 2-thiophenecarboxaldehyde in the presence of hydrazine hydrate. The resulting hydrazone is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) to yield the desired triazole-thione compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-(1-NAPHTHYL)-5-(2-THIENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives

    Substitution: Substituted triazole-thione derivatives

Scientific Research Applications

4-(1-NAPHTHYL)-5-(2-THIENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.

    Medicine: Research has indicated that the compound may have potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 4-(1-NAPHTHYL)-5-(2-THIENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

4-(1-NAPHTHYL)-5-(2-THIENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE can be compared with other similar compounds, such as:

    4-(1-NAPHTHYL)-5-(2-FURYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE: This compound has a furan ring instead of a thienyl ring, which may result in different chemical and biological properties.

    4-(1-NAPHTHYL)-5-(2-PYRIDYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE:

    4-(1-NAPHTHYL)-5-(2-PHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE: The phenyl ring in this compound may impart different electronic and steric effects, affecting its chemical behavior and biological activity.

Properties

Molecular Formula

C16H11N3S2

Molecular Weight

309.4 g/mol

IUPAC Name

4-naphthalen-1-yl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H11N3S2/c20-16-18-17-15(14-9-4-10-21-14)19(16)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,18,20)

InChI Key

ZUJJJDSBRBEHBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NNC3=S)C4=CC=CS4

Origin of Product

United States

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